The compound 2-Bromo-5-iodothiazole is a halogenated thiazole, a class of compounds known for their diverse biological activities and applications in various fields. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The incorporation of halogens such as bromine and iodine into the thiazole ring can significantly alter the chemical and biological properties of these molecules, leading to potential therapeutic applications.
The mechanism of action for 2-Bromo-5-iodothiazole derivatives is not always fully understood, as these compounds can interact with various biological targets. For instance, some benzothiazole derivatives have shown potent inhibitory activity against human breast cancer cell lines, with structure-activity relationships suggesting that the presence of halogen substituents can enhance potency1. Similarly, halogen-containing chalcone derivatives have been reported to activate 5'-adenosine-monophosphate-activated protein kinase (AMPK), which plays a key role in regulating cellular energy balance and has implications in metabolic disorders such as obesity and diabetes2. Additionally, bromothiazole derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic effects on colon cancer cell lines, indicating a potential for cancer therapy4.
The synthesis of benzothiazoles with various substitutions has led to compounds with significant inhibitory activity against breast cancer cell lines. For example, 2-(4-aminophenyl)benzothiazoles with halogen substituents have shown activity extending to ovarian, lung, and renal cell lines, with in vivo evaluations demonstrating potent growth inhibition of human mammary carcinoma models1. Furthermore, bromothiazole derivatives with amino acid modifications have been studied for their antiproliferative effects on colon cancer cells, suggesting a potential for inducing cell death and apoptosis in various cancer cell lines4.
Halogenated chalcones, which are structurally related to thiazoles, have been found to prevent the progression of hyperglycemia and obesity in mice by activating AMPK and inhibiting lipid accumulation in cells. This indicates that similar halogenated thiazole derivatives could serve as lead compounds for new medicines targeting metabolic disorders2.
Derivatives of 2-bromo-thiazoles have been synthesized and evaluated for their antidepressant activities. Compounds such as 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives have shown promising results in animal models, with some reducing anxiety and not exhibiting sedative or stimulating effects, which is advantageous for antidepressant therapy5.
Bromo- and iodo-substituted benzimidazole derivatives have been investigated for their dual inhibitory activity against α-glucosidase and urease enzymes, with potential applications for patients suffering from diabetes and peptic ulcers. These compounds have also been evaluated for their cytotoxicity towards mouse fibroblast cell lines and found to be non-toxic, which is beneficial for therapeutic use3. Additionally, new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have shown moderate antimicrobial activity and selective cytotoxicity to cancer cell lines, suggesting further potential in antimicrobial and anticancer therapy7.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5